Tropine picrate
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Overview
Description
Tropine picrate is a chemical compound that belongs to the class of tropane alkaloids. Tropane alkaloids are naturally occurring compounds found in various plant species, particularly in the Solanaceae family. This compound is formed by the reaction of tropine, a bicyclic organic compound, with picric acid, a yellow crystalline solid known for its explosive properties. Tropine itself is a significant intermediate in the biosynthesis of several pharmacologically important tropane alkaloids, such as atropine and scopolamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tropine picrate involves the reaction of tropine with picric acid. Tropine can be synthesized through the reduction of tropinone, which is obtained from the oxidation of tropine. The reaction typically occurs in an acidic medium, and the resulting product is purified through recrystallization.
Synthesis of Tropine: Tropine is synthesized by reducing tropinone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Reaction with Picric Acid: Tropine is then reacted with picric acid in an acidic medium to form this compound. The reaction mixture is heated to facilitate the reaction, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tropine picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tropinone picrate.
Reduction: Reduction of this compound can yield tropine and picric acid.
Substitution: this compound can undergo substitution reactions where the picrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tropinone picrate.
Reduction: Tropine and picric acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Tropine picrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its interactions with biological molecules and potential pharmacological effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the nervous system.
Industry: Used in the production of other tropane alkaloids and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of tropine picrate involves its interaction with biological molecules, particularly enzymes and receptors in the nervous system. Tropine, the active component, acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to various physiological effects, including the relaxation of smooth muscles and the dilation of pupils.
Comparison with Similar Compounds
Tropine picrate can be compared with other tropane alkaloids such as:
Atropine: Similar in structure but has different pharmacological effects.
Scopolamine: Also a tropane alkaloid with distinct therapeutic applications.
Cocaine: Shares the tropane ring structure but has stimulant properties.
This compound is unique due to its specific chemical structure and the presence of the picrate group, which imparts distinct chemical and physical properties.
Conclusion
This compound is a significant compound in the field of chemistry and pharmacology Its synthesis, chemical reactions, and applications make it a valuable subject of study for researchers
Properties
CAS No. |
6533-75-1 |
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Molecular Formula |
C14H18N4O8 |
Molecular Weight |
370.31 g/mol |
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15NO.C6H3N3O7/c1-9-6-2-3-7(9)5-8(10)4-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-8,10H,2-5H2,1H3;1-2,10H |
InChI Key |
HFBUEWDSKZLEFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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